3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is an organic compound with the molecular formula C8H15NO2 It is a cyclopropyl derivative, characterized by the presence of an aminomethyl group and a hydroxybutanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal typically involves the reaction of cyclopropyl derivatives with aminomethyl and hydroxybutanal groups under controlled conditions. One common method involves the use of cyclopropylamine as a starting material, which is then reacted with formaldehyde and a suitable reducing agent to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for higher yields and purity, with the use of advanced purification techniques such as distillation, crystallization, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxybutanal moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanone
- 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanoic acid
- 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanol
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-3-hydroxybutanal |
InChI |
InChI=1S/C8H15NO2/c1-7(11,4-5-10)8(6-9)2-3-8/h5,11H,2-4,6,9H2,1H3 |
InChI Key |
KRXDKAZNNYKMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)(C1(CC1)CN)O |
Origin of Product |
United States |
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